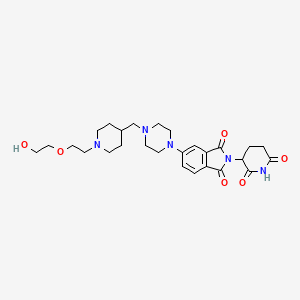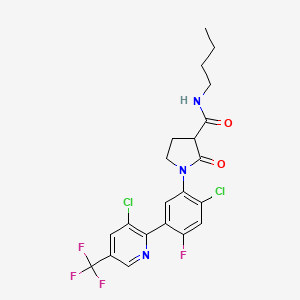
Ppo-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ppo-IN-10 is a compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. It is a selective inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown promise in both pharmaceutical and agricultural applications, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the use of a copper-catalyzed Ullmann ether synthesis, which requires high temperatures (around 200°C) and specific solvents like 1,4-dimethoxybenzene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Ppo-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity as a protoporphyrinogen oxidase inhibitor.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Aplicaciones Científicas De Investigación
Ppo-IN-10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is employed in studies related to plant physiology and stress responses, as it inhibits the biosynthesis of chlorophyll.
Mecanismo De Acción
Ppo-IN-10 exerts its effects by inhibiting the activity of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll and heme. The inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates singlet oxygen in the presence of light, causing lipid peroxidation and cell damage . This mechanism is particularly useful in both agricultural and medical applications, where selective inhibition of the enzyme is desired.
Comparación Con Compuestos Similares
Ppo-IN-10 is unique in its high selectivity and potency as a protoporphyrinogen oxidase inhibitor. Similar compounds include:
Protoporphyrinogen oxidase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.
Tyrosinase inhibitors: While they also inhibit oxidative enzymes, they target different substrates and have distinct applications.
Catechol oxidase inhibitors: These compounds inhibit catechol oxidase, another enzyme involved in oxidative reactions, but with different biological roles.
Propiedades
Fórmula molecular |
C21H19Cl2F4N3O2 |
|---|---|
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31) |
Clave InChI |
FDVBJKRXYFPNIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


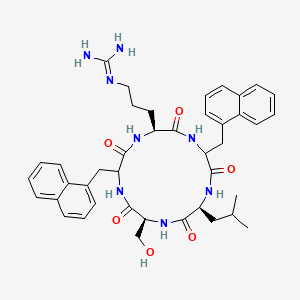
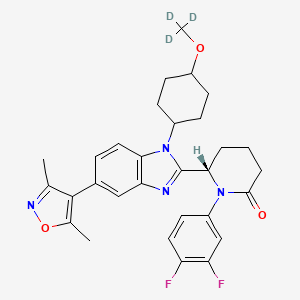



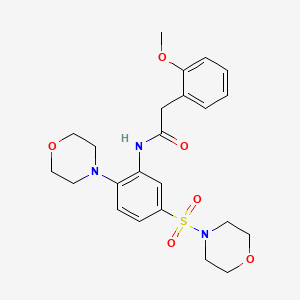
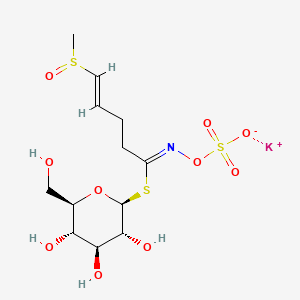
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)



